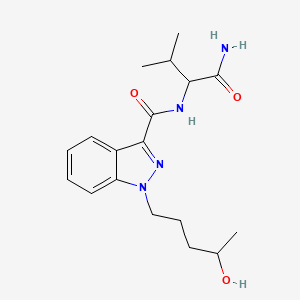
3,4-EDMA (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-MDMA is a euphoric entactogen that is regulated as a Schedule I compound in the United States. 3,4-EDMA is an analog of 3,4-MDMA that stimulates the release of serotonin and dopamine from rat brain synaptosomes at 1 µM. This product is intended for forensic and research applications.
Applications De Recherche Scientifique
1. Topological Analysis of Discrete Electron Densities
EDMA, in the context of electron densities, refers to a computer program for the topological analysis of discrete electron densities. This tool is essential for analyzing electron densities in various dimensions and for interpreting electron densities obtained from ab initio structure solutions (Palatinus, Prathapa, & Smaalen, 2012).
2. Molecularly Imprinted Hydrogels in Packaging
EDMA has been used in the synthesis of molecularly imprinted hydrogels (MIHs) for applications in packaging materials, particularly for preventing lipid oxidation in food products like butter. This innovative use in active packaging showcases its potential in the food industry (Benito-Peña et al., 2016).
3. Chiral Recognition in Analytical Chemistry
In analytical chemistry, EDMA-based molecularly imprinted polymers have been developed for the chiral recognition of compounds like nilvadipine, a dihydropyridine calcium antagonist. This application is significant in enantioseparation and drug analysis (Fu et al., 2003).
4. Synthesis and Application in Chromatography
EDMA has been used in the synthesis of hydrophilic polymer microspheres for chromatography. These polymers are valuable for the separation of polar compounds, demonstrating EDMA's role in enhancing chromatographic techniques (Çelebi et al., 2014).
5. Electrochemical Detection and Screening
EDMA has been instrumental in the development of high-density, individually addressable electrochemical droplet microarrays (eDMA). This technology is crucial for high-throughput screening applications and electrochemical detection of various molecules (Zhang et al., 2017).
6. Synthesis and Application in Anticancer Research
EDMA, in the form of ethylenediaminemonoacetic acid, has been used to synthesize platinum complexes. These complexes are studied for their photophysical properties and potential applications in anticancer drug strategies (Wilson & Lippard, 2012).
7. Improvement of Synthesis Techniques
Research has also focused on improving the synthesis process of ethylenediaminemonoacetic acid (EDMA), which is crucial for various applications in chemistry and biochemistry (Hong, 2005).
8. Nanotechnology and Drug Delivery
In the field of nanotechnology, EDMA derivatives have been used in crosslinking reactions for binding biomolecules to nanostructures, crucial for drug delivery applications (Hao et al., 2011).
9. Organic Chemistry and Synthesis
EDMA derivatives have been applied in organic chemistry for the synthesis of various chemical compounds, demonstrating its versatility and importance in chemical reactions and product formation (Kumar et al., 2014).
Propriétés
Nom du produit |
3,4-EDMA (hydrochloride) |
|---|---|
Formule moléculaire |
C12H18NO2 · HCl |
Poids moléculaire |
243.7 |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9(13-2)7-10-3-4-11-12(8-10)15-6-5-14-11;/h3-4,8-9,13H,5-7H2,1-2H3;1H |
Clé InChI |
OLGSWAGTAZJFDI-UHFFFAOYSA-N |
SMILES |
CC(NC)CC1=CC(OCCO2)=C2C=C1.Cl |
Synonymes |
3,4-Ethylenedioxy-N-methylamphetamine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





